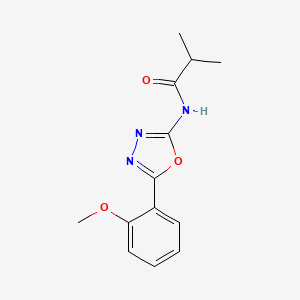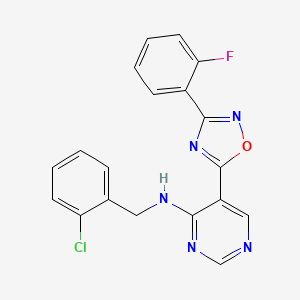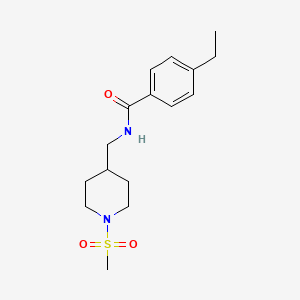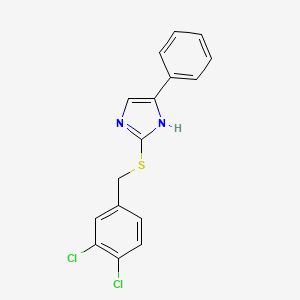
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isobutyramide is a compound that falls within the class of heterocyclic compounds, which are known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers discuss closely related compounds with similar structural features, such as the 1,3,4-oxadiazole ring and methoxyphenyl group, which are indicative of the compound's potential biological relevance.
Synthesis Analysis
The synthesis of related compounds involves a multi-step process starting with various phenyl/aryl/aralkyl/heterocyclic organic acids, which are converted into corresponding esters, followed by hydrazides, and then 5-substituted-1,3,4-oxadiazol-2-thiols. The final target compounds are synthesized by reacting these thiols with a bromoacetamide derivative in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) . This method suggests a possible pathway for the synthesis of this compound, following a similar synthetic strategy.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using spectroscopic techniques such as proton nuclear magnetic resonance (1H-NMR), infrared spectroscopy (IR), and mass spectrometry. These techniques provide detailed information about the molecular framework and the presence of specific functional groups within the compounds .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions other than the synthesis of the compounds. However, the use of DMF and NaH in the synthesis suggests that the reactions likely involve nucleophilic substitution and deprotonation steps . These reactions are crucial for the formation of the 1,3,4-oxadiazole ring and the final amide linkage in the target compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported in the provided papers, the properties of similar compounds can be inferred. The presence of the 1,3,4-oxadiazole ring and methoxyphenyl group suggests that the compound may exhibit moderate polarity, potential for hydrogen bonding, and certain solubility characteristics in organic solvents like DMF . These properties are important for the biological activity and pharmacokinetic profile of the compound.
Biological Activity
The related compounds synthesized in the studies were screened for biological activity against enzymes such as lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). They showed moderate to good inhibitory activities, which suggests that this compound may also possess similar biological properties . This potential for enzyme inhibition could be relevant for therapeutic applications in diseases where these enzymes are implicated.
科学的研究の応用
Pharmacological Research
Synthesis and Evaluation as Serotonin Antagonists : Liao et al. (2000) described the synthesis of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides derivatives, aiming at the development of potent and selective 5-HT(1B/1D) antagonists. This research showcases the molecular design efforts targeting receptor affinity and functional activity in vitro, contributing to the structure-activity relationship (SAR) knowledge base of serotonin receptor antagonists Liao et al., 2000.
Anticancer Activity : Yakantham et al. (2019) synthesized and tested a series of derivatives for their anticancer activity against various human cancer cell lines, including MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast). The compounds demonstrated good to moderate activity, highlighting the potential of 1,3,4-oxadiazole derivatives in anticancer drug design Yakantham et al., 2019.
Material Science
Corrosion Inhibition : Bouklah et al. (2006) and Bentiss et al. (2002) explored the use of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid media. These studies provide insights into the thermodynamic properties and adsorption behaviors of oxadiazole molecules on metal surfaces, indicating high efficiency in corrosion protection Bouklah et al., 2006; Bentiss et al., 2002.
Chemical Synthesis and Characterization
Synthetic Methodologies : Taha et al. (2014) described the synthesis of 4-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide, highlighting a step-wise approach starting from 2-methoxybenzohydrazide. This research contributes to the synthetic chemistry field by providing a methodological basis for producing oxadiazole derivatives Taha et al., 2014.
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8(2)11(17)14-13-16-15-12(19-13)9-6-4-5-7-10(9)18-3/h4-8H,1-3H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFJVONTLPEUJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(O1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide](/img/structure/B2500350.png)

![7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride](/img/structure/B2500354.png)

![N-(5-((2,4-dichloro-5-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2500358.png)
![2-[2-(1-Methylpyrazol-4-yl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2500359.png)
![Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2500360.png)
![(2Z)-2-[(3-chlorophenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2500364.png)

![Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate](/img/structure/B2500366.png)
![Cyclohexyl{[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}methylamine](/img/structure/B2500367.png)
